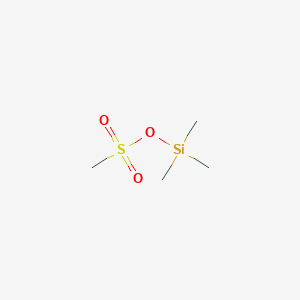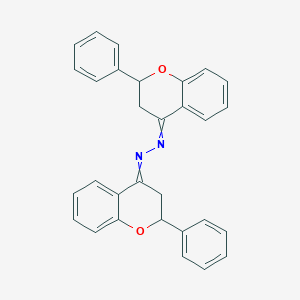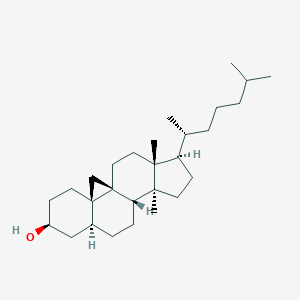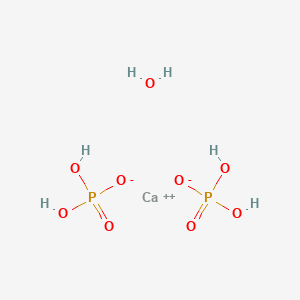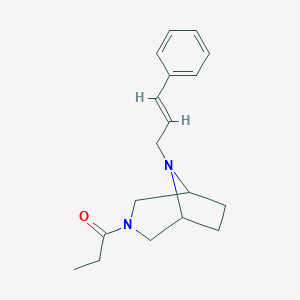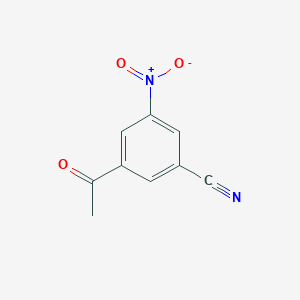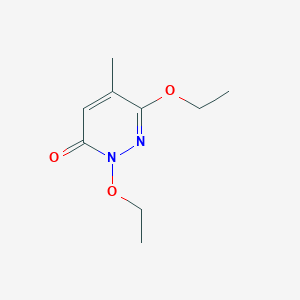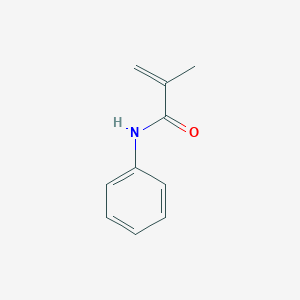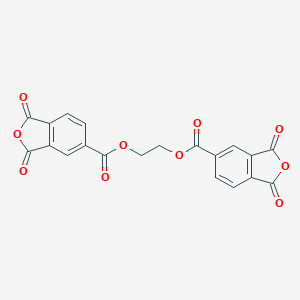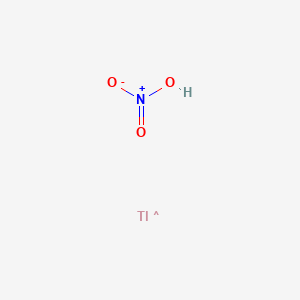
Nitrato de talio (Tl(NO3))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium nitrate is a highly toxic, colorless salt with the chemical formula Tl(NO3). It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. Thallium nitrate is typically found in its trihydrate form and is highly soluble in water.
Mecanismo De Acción
Target of Action
Thallium nitrate primarily targets various tissues in the body, exerting cellular toxicity . It is known to interact with mitochondria and endoplasmic reticulum within cells .
Mode of Action
Thallium nitrate is a strong oxidizing agent useful in organic synthesis . It undergoes many transformations, including the oxidation of methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes .
Biochemical Pathways
Thallium nitrate primarily exerts its effects through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . These processes can lead to cytotoxic effects and genotoxic potential .
Pharmacokinetics
The pharmacokinetics of thallium, in general, have been studied in rats, where it was found to have a half-life of approximately four days . .
Result of Action
The molecular and cellular effects of thallium nitrate’s action primarily involve cytotoxicity and genotoxicity . It can cause damage to various tissues through oxidative stress and endoplasmic reticulum stress .
Action Environment
Thallium nitrate’s action, efficacy, and stability can be influenced by environmental factors. As technology and metallurgical industries advance, various forms of thallium, including dust, vapor, and wastewater, can contaminate the environment, extending to the surrounding air, water sources, and soil . This widespread presence can potentially increase exposure and subsequent health risks.
Aplicaciones Científicas De Investigación
Thallium nitrate has several scientific research applications:
Biology: Thallium compounds have been used in biological studies to understand their toxic effects on living organisms.
Medicine: Thallium nitrate has limited medical applications due to its high toxicity, but it has been used in the past for treating skin infections.
Análisis Bioquímico
Biochemical Properties
Thallium nitrate is known to interact with various biomolecules. It is a strong oxidizing agent that can oxidize methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes
Cellular Effects
Thallium nitrate primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It can affect various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of thallium nitrate’s action involves its strong oxidizing property. It can oxidize various biomolecules, leading to changes in their structure and function
Metabolic Pathways
Thallium nitrate can affect various metabolic pathways. For instance, it has been found to impair amino acid, lipid, purine metabolism, and G protein-coupled receptor signaling pathways
Métodos De Preparación
Thallium nitrate can be synthesized through several methods:
-
From Thallium Metal: : Thallium metal reacts with nitric acid to form thallium nitrate. [ \text{Tl} + \text{HNO}_3 \rightarrow \text{Tl(NO}_3\text{)} + \text{H}_2\text{O} ]
-
From Thallium Hydroxide: : Thallium hydroxide reacts with nitric acid to produce thallium nitrate. [ \text{TlOH} + \text{HNO}_3 \rightarrow \text{Tl(NO}_3\text{)} + \text{H}_2\text{O} ]
-
From Thallium Carbonate: : Thallium carbonate reacts with nitric acid to yield thallium nitrate, carbon dioxide, and water. [ \text{Tl}_2\text{CO}_3 + 2 \text{HNO}_3 \rightarrow 2 \text{Tl(NO}_3\text{)} + \text{CO}_2 + \text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Thallium nitrate undergoes various chemical reactions, including:
Oxidation: Thallium nitrate acts as a strong oxidizing agent.
Reduction: Thallium nitrate can be reduced to thallium(I) compounds under certain conditions.
Substitution: Thallium nitrate can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include nitric acid, methanol, and various organic solvents. Major products formed from these reactions include acetals, aldehydes, and other oxidized organic compounds.
Comparación Con Compuestos Similares
Thallium nitrate can be compared with other thallium compounds, such as thallium(I) nitrate and thallium(III) nitrate. While thallium(I) nitrate is less oxidizing, thallium(III) nitrate is a stronger oxidizing agent and is more commonly used in organic synthesis . Other similar compounds include:
- Thallium(I) chloride (TlCl)
- Thallium(III) chloride (TlCl3)
- Thallium(I) bromide (TlBr)
- Thallium(III) bromide (TlBr3)
Thallium nitrate’s uniqueness lies in its strong oxidizing properties and its ability to facilitate a wide range of chemical transformations.
Propiedades
InChI |
InChI=1S/HNO3.Tl/c2-1(3)4;/h(H,2,3,4); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXZIZPOGSPUBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-45-1 |
Source


|
| Record name | Thallium(I) nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitric acid, thallium(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: How does thallium nitrate (Tl(NO3)) impact soil enzyme activity?
A1: The research demonstrated that thallium nitrate negatively affects the activity of enzymes crucial for carbon, nitrogen, and phosphorus cycles in soil []. The study introduced Tl(NO3) to different soil types at varying concentrations. Results indicated that increased Tl(NO3) concentrations correlated with decreased enzyme activity. This suggests that Tl(NO3) might disrupt essential metabolic processes within the soil ecosystem by inhibiting enzyme function.
Q2: Which soil enzyme exhibited the highest sensitivity to thallium nitrate contamination in the study?
A2: The research identified phosphatase activity as the most susceptible to Tl(NO3) contamination []. Phosphatases play a vital role in the phosphorus cycle by breaking down organic phosphorus compounds into forms usable by plants. The study's findings highlight the potential of Tl(NO3) pollution to disrupt the crucial nutrient cycling process in soil, impacting plant growth and overall ecosystem health.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

